molecular formula C23H15N3O7 B2678758 N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887898-07-9

N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2678758
CAS RN: 887898-07-9
M. Wt: 445.387
InChI Key: LGSNFFVKFWZQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes and methodologies have been reported in the literature . Researchers have explored various strategies to optimize yields, purity, and scalability.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitubercular Applications : Compounds with a benzofuran core have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, derivatives of benzofuran have shown promising results against pathogenic microorganisms, including gram-negative and gram-positive bacteria, and in antitubercular screening against M. tuberculosis (Samadhiya et al., 2013; Idrees et al., 2019).

  • Corrosion Inhibition : The study on N-phenyl-benzamide derivatives, including the impact of nitro substituents on corrosion inhibition, provides insights into the use of similar compounds in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial (Mishra et al., 2018).

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research on the synthesis of benzofuran and benzo[d][1,3]dioxole derivatives offers innovative methods for creating compounds with potential applications in materials science, such as the design of new chromophores for two-photon uncaging using near-IR light. These studies contribute to the development of materials with specific light-absorption properties, useful in phototherapy and materials science (Komori et al., 2016).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity : The synthesis and evaluation of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides have shown significant antioxidative potential. These compounds were tested for their ability to scavenge free radicals and reduce oxidative stress, suggesting their application in research focused on oxidative stress-related diseases (Cindrić et al., 2019).

  • Anti-inflammatory Pharmaceuticals : The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, demonstrates the potential of benzofuran derivatives in creating anti-inflammatory pharmaceuticals. These compounds exhibit significant anti-inflammatory properties without the toxicity associated with traditional NSAIDs (Kodela et al., 2012).

Future Directions

: Hiremathad, A., Patil, M. R., K. R., C., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 96809-96828. DOI:10.1039/C5RA20658H

properties

IUPAC Name

N-[2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O7/c27-22(13-5-10-18-19(11-13)32-12-31-18)25-20-16-3-1-2-4-17(16)33-21(20)23(28)24-14-6-8-15(9-7-14)26(29)30/h1-11H,12H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSNFFVKFWZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.